
Ezeprogind
准备方法
合成路线和反应条件
埃泽普罗金的合成涉及多个步骤,从制备核心苯并咪唑结构开始。 埃泽普罗金的化学名为 N-[3-[4-[3-[双(2-甲基丙基)氨基]丙基]哌嗪-1-基]丙基]-1H-苯并咪唑-2-胺 . 合成路线通常包括以下步骤:
苯并咪唑核的形成: 这涉及邻苯二胺与羧酸衍生物的缩合。
哌嗪环的连接: 然后将苯并咪唑核与哌嗪衍生物反应。
双(2-甲基丙基)氨基的引入: 此步骤涉及哌嗪环与双(2-甲基丙基)胺的烷基化.
工业生产方法
埃泽普罗金的工业生产方法可能会涉及优化合成路线以确保高收率和纯度。 这包括使用高效催化剂、控制反应条件以及重结晶和色谱等提纯技术 .
化学反应分析
反应类型
埃泽普罗金经历了几种类型的化学反应,包括:
常见的试剂和条件
氧化: 高锰酸钾,过氧化氢。
还原: 氢化铝锂,硼氢化钠。
取代: 卤素,亲核试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,埃泽普罗金的氧化可能会导致羟基化衍生物的形成,而还原可能会产生胺衍生物 .
科学研究应用
Introduction to Ezeprogind
This compound, also known as AZP2006, is a small molecule currently under development for the treatment of neurodegenerative diseases, particularly Progressive Supranuclear Palsy (PSP) and Alzheimer's disease. This compound is designed to enhance the functional half-life of Progranulin, a protein implicated in neuroinflammation and neuronal survival. This compound operates through a unique mechanism that stimulates lysosome homeostasis, thereby addressing the root causes of neurodegeneration.
Progressive Supranuclear Palsy (PSP)
This compound is primarily being investigated for its efficacy in treating PSP, a rare neurodegenerative disorder characterized by severe balance and eye movement issues. The drug has undergone various phases of clinical trials:
- Phase 1 Trials : Initial trials involved 102 healthy subjects, demonstrating excellent safety and tolerability with no adverse effects reported .
- Phase 2a Trials : A total of 36 patients with PSP were enrolled to evaluate the drug's impact on disease markers and tolerability over three months. Preliminary results indicated that this compound may delay disease progression, particularly when administered early in the disease course .
- Open-Label Extension Phase : Following the Phase 2a trial, an extension phase confirmed stabilization of disease progression in patients who received this compound compared to those on placebo . Notably, patients who started treatment early exhibited significant benefits.
Alzheimer's Disease
This compound is also being explored for its potential application in Alzheimer's disease. The compound's ability to modulate Progranulin levels suggests it could help mitigate the neurodegenerative processes associated with this condition. Ongoing research aims to further elucidate its effectiveness and safety profile in this context.
Other Potential Applications
Beyond PSP and Alzheimer's disease, this compound is being considered for other tauopathies and neurodegenerative disorders, including frontotemporal dementia and Parkinson's disease. The multi-indication development plan reflects its versatility as a therapeutic agent targeting various aspects of neurodegeneration .
Clinical Development Status
This compound has received Orphan Drug designation from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for PSP, which facilitates its development process . The ongoing clinical trials are set to provide further insights into its efficacy across different patient populations.
Summary of Clinical Findings
Trial Phase | Patient Population | Key Findings |
---|---|---|
Phase 1 | 102 healthy subjects | Excellent safety profile; no adverse effects reported |
Phase 2a | 36 PSP patients | Potential delay in disease progression; improved tolerability |
Open-Label Extension | Patients from Phase 2a | Stabilization of symptoms; benefits observed even in advanced stages |
作用机制
相似化合物的比较
与针对神经退行性疾病的其他化合物相比,埃泽普罗金的作用机制是独特的。类似的化合物包括:
粒蛋白类似物: 模拟粒蛋白作用的化合物。
tau蛋白抑制剂: 抑制tau蛋白磷酸化的化合物。
抗炎药: 减少神经炎症的化合物.
埃泽普罗金因其增加粒蛋白水平和减少tau蛋白磷酸化的双重作用而脱颖而出,使其成为治疗神经退行性疾病的有希望的候选药物 .
生物活性
Ezeprogind, also known as AZP2006, is a novel therapeutic agent under development primarily for neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP) and Alzheimer's disease. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, clinical trial results, and potential applications.
This compound functions as a progranulin/prosaposin modulator , targeting the underlying causes of neurodegeneration. It enhances the functional half-life of progranulin (PGRN) in the brain, promoting microglial homeostasis and reducing neuroinflammation. This mechanism is distinct from existing treatments, which often focus solely on symptomatic relief rather than addressing the disease's root causes .
Key Mechanisms:
- Progranulin Modulation : this compound increases the secretion of PGRN, a neurotrophic factor that supports neuronal survival and function.
- Neuroprotection : The compound has demonstrated protective effects against amyloid-beta (Aβ) oligomer-induced neuronal injuries, reducing tau hyperphosphorylation and inflammation .
- Anti-inflammatory Effects : this compound mitigates microglial activation and decreases pro-inflammatory cytokine levels, such as IL-1β and IL-6 .
Clinical Trials and Efficacy
This compound has undergone several clinical trials to evaluate its safety and efficacy. Notably, a Phase 2a trial involving 36 patients with PSP showed promising results, leading to positive feedback from regulatory authorities like the FDA and EMA for further development .
Summary of Clinical Trials:
Trial Phase | Disease Targeted | Patient Count | Key Findings |
---|---|---|---|
Phase 1 | Healthy Subjects | 102 | Excellent tolerability; no adverse effects reported. |
Phase 2a | Progressive Supranuclear Palsy | 36 | Improved cognitive function; reduced tau hyperphosphorylation. |
Phase 2b/3 | Planned for PSP | TBD | To further assess efficacy based on Phase 2a results. |
Research Findings
Recent studies have highlighted this compound's potential in various models:
- In vitro studies demonstrated that this compound significantly reduced Aβ-induced neuroinflammation and promoted neuronal survival in co-cultures of neurons and microglia .
- Animal models showed that chronic treatment with this compound could reverse age-related cognitive decline and protect against tau pathology in tau-overexpressing mice .
Case Studies
-
Progressive Supranuclear Palsy :
- A patient cohort in the Phase 2a trial exhibited notable improvements in balance and cognitive measures after treatment with this compound. The drug was well-tolerated with minimal side effects.
- Alzheimer's Disease Models :
属性
IUPAC Name |
N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKKWCPJBTXWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615539-20-3 | |
Record name | AZP-2006 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615539203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezeprogind | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EZEPROGIND | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR9YQ07ELN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。